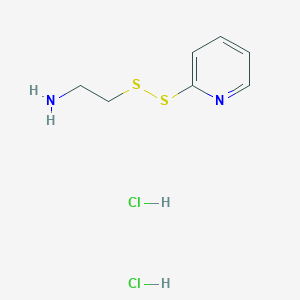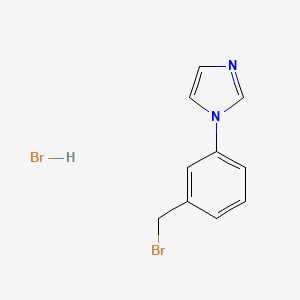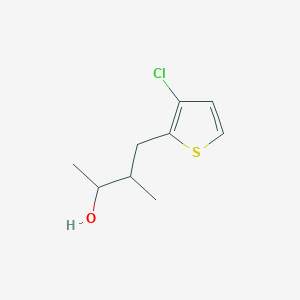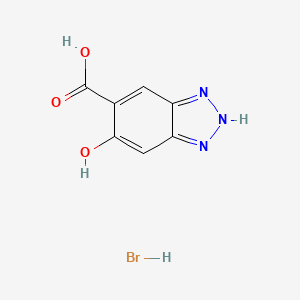
2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde is a heterocyclic compound that contains both a thiadiazole and a thiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde typically involves the formation of the thiadiazole ring followed by the introduction of the thiolane moiety. One common method involves the reaction of a suitable thiadiazole precursor with a thiolane derivative under controlled conditions. For example, the Hurd–Mori reaction can be employed to synthesize thiadiazole derivatives, which can then be further functionalized to introduce the thiolane ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the aldehyde group can produce the corresponding alcohol.
Aplicaciones Científicas De Investigación
2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: It can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable heterocyclic structures.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism by which 2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Thiolane Derivatives:
Uniqueness
2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde is unique due to the combination of the thiadiazole and thiolane rings in a single molecule
Propiedades
Fórmula molecular |
C8H10N2OS2 |
|---|---|
Peso molecular |
214.3 g/mol |
Nombre IUPAC |
2-(1,2,5-thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde |
InChI |
InChI=1S/C8H10N2OS2/c11-6-8(2-1-3-12-8)4-7-5-9-13-10-7/h5-6H,1-4H2 |
Clave InChI |
BIKPRFCGIIFBGA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(SC1)(CC2=NSN=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13077618.png)
![6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13077619.png)
![Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate](/img/structure/B13077624.png)


![5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077666.png)
![7-(Ethoxymethylidene)spiro[4.5]decan-6-one](/img/structure/B13077671.png)

![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13077676.png)

![2-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzaldehyde](/img/structure/B13077692.png)
